Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br3NO2/c1-2-13-7(12)5-3(8)4(9)6(10)11-5/h11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREWYORDFNMAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate typically involves the bromination of ethyl pyrrole-2-carboxylate. The process begins with the preparation of ethyl pyrrole-2-carboxylate, which is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 3, 4, and 5 positions of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination step is carefully monitored to avoid over-bromination or side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated products.
Oxidation Reactions: It can undergo oxidation to form more oxidized pyrrole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiols in solvents like ethanol or methanol.
Reduction: Reagents such as zinc dust in acetic acid or catalytic hydrogenation.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield ethyl 3,4,5-trisubstituted pyrrole-2-carboxylates, while reduction reactions can produce ethyl pyrrole-2-carboxylate or its partially brominated derivatives.
Scientific Research Applications
Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: In the study of brominated natural products and their biological activities.
Medicine: As a precursor for the synthesis of potential pharmaceutical agents with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate exerts its effects is primarily through its ability to interact with various molecular targets. The bromine atoms enhance the compound’s electrophilicity, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially disrupting their normal function. The specific pathways involved depend on the context in which the compound is used, such as its interaction with enzymes, receptors, or nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate shares structural similarities with other halogenated pyrrole carboxylates. A closely related analog, Mthis compound , differs only in the ester group (methyl vs. ethyl). Key comparative data are summarized below:
The ethyl derivative’s larger ester group marginally increases molecular weight and may enhance lipophilicity compared to the methyl analog. However, CCS values—critical for mass spectrometry identification—remain uncharacterized for the ethyl compound. Theoretical models (e.g., density functional theory, DFT) could bridge this gap, as demonstrated in studies on correlation-energy functionals and reactivity indices .
Reactivity and Electronic Effects
- Bromine Substitution: Both compounds exhibit high electrophilicity due to electron-withdrawing bromine atoms, favoring nucleophilic aromatic substitution.
- Steric Effects : The ethyl group introduces greater steric hindrance, which may slow reactions at the pyrrole ring compared to the methyl analog.
Biological Activity
Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate is a halogenated pyrrole derivative known for its significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features a pyrrole ring with three bromine substituents at positions 3, 4, and 5, along with an ethyl ester group at position 2. The compound can be synthesized through comprehensive bromination of ethyl pyrrole-2-carboxylate in acetic acid, yielding a high percentage of the desired product .
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of halogenated pyrroles. This compound exhibits activity against various bacterial strains. For instance:
- Staphylococcus aureus : The compound has shown significant inhibition in vitro, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Escherichia coli : Similar antibacterial effects have been noted against Gram-negative bacteria.
The presence of bromine atoms is believed to enhance the compound's lipophilicity and membrane permeability, facilitating its entry into bacterial cells and contributing to its antimicrobial efficacy .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25 | |
| Mycobacterium tuberculosis | 5 |
The mechanism underlying the antibacterial activity of this compound involves several pathways:
- Membrane Disruption : The compound may disrupt bacterial cell membranes due to its lipophilic nature, leading to increased permeability and eventual cell lysis.
- Inhibition of DNA Gyrase : Similar to other pyrrole derivatives, it may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
- Protonophoric Activity : Some studies suggest that halogenated pyrroles act as protonophores, altering proton gradients across membranes, which can be detrimental to bacterial survival .
Study on Antimicrobial Efficacy
In a recent study published in MDPI, this compound was tested alongside other pyrrole derivatives against a panel of bacteria. The results demonstrated that this compound had one of the lowest MIC values against both Gram-positive and Gram-negative bacteria compared to other derivatives tested .
Research on Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that the introduction of bromine at positions 3 and 4 significantly enhances antibacterial activity. This study also emphasized the importance of the ethyl ester group in maintaining solubility and bioavailability .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Efficacy : Testing in animal models to assess therapeutic potential and safety profiles.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
- Formulation Development : Creating effective formulations for clinical use.
Q & A
Q. How can the bromination regioselectivity of Ethyl 1H-pyrrole-2-carboxylate be optimized to synthesize Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate?
Methodological Answer: Bromination is typically achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. To optimize regioselectivity:
- Stepwise Bromination : Introduce bromine atoms sequentially, monitoring intermediate products via H NMR to confirm substitution patterns at positions 3, 4, and 5 .
- Solvent and Temperature : Use dichloromethane (DCM) or carbon tetrachloride at 0–25°C to minimize side reactions.
- Reaction Quenching : Add aqueous sodium thiosulfate to terminate excess bromine.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- H NMR : Identify aromatic protons (e.g., residual pyrrole protons) and ester ethyl groups (quartet at ~4.3 ppm, triplet at ~1.3 ppm) .
- C NMR : Confirm carbonyl (C=O) and brominated aromatic carbons (deshielded signals at ~110–130 ppm) .
- Mass Spectrometry (ESI-MS) : Look for molecular ion peaks matching the molecular formula (CHBrNO) and isotopic patterns for bromine (1:1:1 triplet for three Br atoms) .
Advanced Research Questions
Q. How can X-ray crystallography resolve crystallographic disorder in this compound?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron radiation for accurate intensity measurements.
- Refinement with SHELXL : Apply twin refinement and anisotropic displacement parameters to model disorder in bromine positions or ethyl ester conformations .
- Validation Tools : Utilize PLATON or Mercury to analyze residual electron density and hydrogen-bonding networks .
Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in further functionalization?
Methodological Answer:
- Fukui Function Analysis : Calculate nucleophilic/electrophilic sites using Gaussian or ORCA software. The electron-deficient pyrrole ring may favor nucleophilic aromatic substitution at remaining unsubstituted positions .
- Transition State Modeling : Simulate reaction pathways (e.g., Suzuki coupling) to assess steric and electronic barriers imposed by bromine atoms .
Q. How can contradictory data between experimental and computational reactivity predictions be resolved?
Methodological Answer:
Q. What strategies stabilize this compound under acidic or basic conditions for pharmaceutical applications?
Methodological Answer:
- pH Stability Studies : Use HPLC to monitor degradation rates in buffers (pH 1–13).
- Protecting Groups : Temporarily protect the ester group (e.g., silylation) during derivatization steps to prevent hydrolysis .
Q. How is this compound utilized as a precursor in medicinal chemistry?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
